Carbonic acid;tetradecane-1,14-diol

Beschreibung

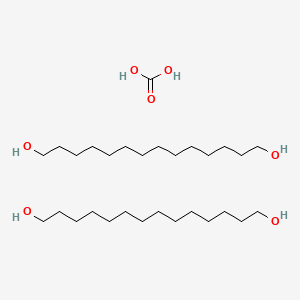

Structure and Synthesis Carbonic acid; tetradecane-1,14-diol is a carbonate ester derived from the reaction of carbonic acid (H₂CO₃) with tetradecane-1,14-diol (HO-(CH₂)₁₄-OH). The esterification likely replaces the hydroxyl groups of the diol with carbonate linkages, forming a structure analogous to O=C(O-(CH₂)₁₄-O-)₂.

Eigenschaften

CAS-Nummer |

90383-25-8 |

|---|---|

Molekularformel |

C29H62O7 |

Molekulargewicht |

522.8 g/mol |

IUPAC-Name |

carbonic acid;tetradecane-1,14-diol |

InChI |

InChI=1S/2C14H30O2.CH2O3/c2*15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16;2-1(3)4/h2*15-16H,1-14H2;(H2,2,3,4) |

InChI-Schlüssel |

KYXYWMBZCKNHKG-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCCCCO)CCCCCCO.C(CCCCCCCO)CCCCCCO.C(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Transesterification with Dimethyl Carbonate (DMC)

A prominent method involves the transesterification of tetradecane-1,14-diol with dimethyl carbonate (DMC), a green reagent. This one-pot process, adapted from polycarbonate synthesis methodologies, employs catalytic systems to facilitate carbonate bond formation.

Reaction Conditions:

- Catalyst: 4-Dimethylaminopyridine (DMAP) or lithium acetylacetonate (LiAcac)

- Solvent: 1,4-Dioxane

- Temperature: 120°C

- Time: 72 hours

- Molar Ratio (DMC:Diol): 1:1

The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on DMC’s electrophilic carbonyl carbon, releasing methanol as a byproduct. Molecular sieves (4 Å) are used to adsorb methanol, driving the equilibrium toward product formation.

Mechanistic Insights:

- Activation: DMAP deprotonates the diol, enhancing its nucleophilicity.

- Transesterification: The activated diol attacks DMC, forming a methyl carbonate intermediate.

- Methanol Elimination: Sequential elimination of methanol yields the final carbonate ester.

Challenges and Solutions:

Industrial-Scale Production Considerations

Industrial adaptations prioritize cost-efficiency and scalability. Key modifications include:

- Catalyst Recycling: DMAP recovery via distillation reduces costs.

- Continuous Flow Systems: Enhance heat transfer and reduce reaction time.

- Solvent Optimization: Substituting 1,4-dioxane with recyclable ionic liquids (e.g., [BMIM][BF₄]) improves sustainability.

Characterization and Quality Control

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): Peaks at δ 1.2–1.4 ppm (methylene protons) and δ 4.1–4.3 ppm (carbonate-linked $$-\text{CH}_2-$$).

- ¹³C NMR: Resonances at δ 60–70 ppm (carbonate carbons) and δ 20–35 ppm (aliphatic chain).

- Infrared Spectroscopy (IR): Strong absorption at 1740 cm⁻¹ ($$ \text{C}=O $$ stretch) and 1250 cm⁻¹ ($$ \text{C}-\text{O} $$ vibration).

Chromatographic Analysis

- Gas Chromatography-Mass Spectrometry (GC-MS): A DB-5 column (30 m × 0.25 mm) with a 50–300°C gradient resolves the compound at ~30.77 min. Characteristic fragments include $$ m/z $$ 522 (molecular ion) and $$ m/z $$ 71 (alkyl chain cleavage).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Tetradecane-1,14-diol can undergo oxidation reactions to form carbonyl-containing compounds such as aldehydes and ketones.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), periodic acid (HIO4)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2)

Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Oxidation: Aldehydes, ketones

Reduction: Hydrocarbons

Substitution: Halogenated compounds

Wissenschaftliche Forschungsanwendungen

Chemistry

Tetradecane-1,14-diol is used as a precursor in the synthesis of various chemical compounds, including polymers and surfactants. Its ability to undergo multiple chemical reactions makes it a valuable intermediate in organic synthesis .

Biology

In biological research, tetradecane-1,14-diol is used to study the effects of long-chain diols on cellular processes. It can be used to investigate membrane fluidity and permeability due to its amphiphilic nature .

Medicine

Its biocompatibility and low toxicity make it suitable for medical applications .

Industry

Tetradecane-1,14-diol is used in the production of lubricants, plasticizers, and adhesives.

Wirkmechanismus

The mechanism of action of tetradecane-1,14-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In oxidation reactions, the compound acts as a nucleophile, attacking electrophilic centers in other molecules .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Molecular Formula : C₁₅H₂₈O₅ (estimated for the carbonate ester, assuming two carbonate groups replace the diol’s hydroxyls).

- Molecular Weight : ~262.38 g/mol (based on tetradecane-1,14-diol’s MW of 230.39 + carbonate contribution).

- Physical State : Likely a solid at room temperature, given the high melting point of the parent diol (85–89°C) .

Pharmacological Activity

Carbonic acid esters, including derivatives of tetradecane-1,14-diol, exhibit marked central nervous system (CNS) excitation and antidepressant activity. Compounds such as PS-1 and P-8-Y (structurally related esters) demonstrate lower toxicity than imipramine, a tricyclic antidepressant, while showing superior efficacy in antagonizing reserpine-induced hypothermia .

Structural Analogues

Physical and Chemical Properties

Key Observations :

- Saturation vs. Unsaturation: Unsaturated diols (e.g., (5Z,9Z)-tetradecadiene-diol) have lower melting points due to reduced crystallinity .

- Chain Length: Longer diols (e.g., C₁₉ Nonadecatriene-diol) are often liquid at room temperature, enhancing solubility in organic matrices .

Mechanistic Insights :

- Carbonic acid esters with tertiary alcohol moieties (e.g., 1-aryl-3-dimethylamino-1-propanols) show enhanced blood-brain barrier penetration, explaining their CNS activity .

- Natural diols like Nonadecatriene-5,14-diol disrupt bacterial membranes, contributing to antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.